molecular formula C9H12F3N3 B1479815 1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 2090280-07-0

1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1479815
CAS No.: 2090280-07-0
M. Wt: 219.21 g/mol
InChI Key: WMVDOKFDVBHQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a compound that belongs to the class of trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthetic Applications and Molecular Structures

  • A study demonstrated the synthesis and molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, highlighting their hydrogen bonding in zero, one, and two dimensions. This research illustrates the structural versatility of these compounds, which could imply similar reactivity and applications for the specified compound (Sagar et al., 2017).

Heterocyclic Synthesis

  • The utility of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in synthesizing condensed pyrazoles via Pd-catalyzed cross-coupling reactions was explored. This process led to the creation of diverse pyrazoles, indicating the broader synthetic utility of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines in constructing complex heterocyclic systems (Arbačiauskienė et al., 2011).

X-ray Powder Diffraction

  • Research on x-ray powder diffraction data for derivatives of tetrahydro-1H-pyrazolo[4,3-c]pyridine, such as those used in the synthesis of the anticoagulant apixaban, offers insight into the crystallographic analysis and purity assessments for these compounds, suggesting applications in material science and pharmacology (Wang et al., 2017).

Fluorescence and Biological Activity

  • Another study utilized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate for synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazines, discovering novel fluorescent molecules and potential herbicidal activity. This demonstrates the chemical and biological potential of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines (Wu et al., 2006).

Condensation Reactions for Heterocyclic Synthesis

  • Efficient synthesis methods for novel pyrazolo[3,4-b]pyridine derivatives through condensation of pyrazole-5-amine derivatives highlight the versatility of these compounds in creating new heterocyclic structures, potentially extending to the specific compound of interest (Ghaedi et al., 2015).

Properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c1-2-15-7-3-4-13-5-6(7)8(14-15)9(10,11)12/h13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVDOKFDVBHQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.